
2,4-Dibromobenzonitrile
Overview
Description
2,4-Dibromobenzonitrile (C₇H₃Br₂N) is a halogenated aromatic compound featuring two bromine atoms at the 2- and 4-positions of the benzene ring and a nitrile group at the 1-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The bromine atoms enhance electrophilicity, enabling cross-coupling reactions like Suzuki-Miyaura, while the nitrile group contributes polarity and facilitates hydrogen bonding interactions . Its commercial availability and thermal stability (Td > 300°C, inferred from similar dibromobenzonitrile derivatives) support its use in organic electronics, such as deep-blue OLEDs, and as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitrile group strongly activates the aromatic ring toward nucleophilic attack at positions meta to itself (C3 and C5), while bromine substituents act as leaving groups under specific conditions. Reaction outcomes depend on steric and electronic factors:
Example Reaction:
Key Factors:
-
Polar aprotic solvents (e.g., DMF) enhance reactivity.
-
Bromine at C4 exhibits higher leaving-group propensity due to reduced steric hindrance compared to C2 .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling replaces bromine atoms with aryl/vinyl groups. The C2 bromine is typically more reactive due to lower steric encumbrance:
Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-Bromo-4-phenylbenzonitrile | 78 |
Ullmann Coupling
Copper-mediated coupling forms biaryl structures, often retaining one bromine for further functionalization:
Grignard and Organometallic Reactions
The nitrile group reacts with Grignard reagents to form ketones after hydrolysis:
Note: Bromine substituents remain intact under these conditions.
Crystal Packing and Solid-State Reactivity
X-ray studies of analogous compounds (e.g., 2,6-dibromo-4-methylbenzonitrile) reveal Br···Br interactions that stabilize puckered sheet structures . These interactions may influence solid-state reactivity by preorganizing molecules for topochemical reactions, though specific data for this compound remains limited .
Comparative Reactivity of Bromine Substituents
Electronic effects dominate substitution patterns:
Position | Electronic Environment | Reactivity in NAS |
---|---|---|
C2 | Ortho to nitrile, para to C4-Br | Moderate (steric hindrance) |
C4 | Para to nitrile, ortho to C2-Br | High (favored in most NAS) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
2,4-Dibromobenzonitrile has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of cell cycle progression. These properties make it a candidate for further development in cancer therapeutics.
Case Study: Breast Cancer Cell Lines
In a recent study, treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cell lines. The study highlighted increased markers of apoptosis, suggesting that the compound could be effective in targeted cancer therapies.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as an effective reagent in Suzuki cross-coupling reactions, which are pivotal for synthesizing complex organic molecules. Its ability to form stable intermediates allows for efficient coupling with various aryl and vinyl boronic acids, facilitating the construction of diverse molecular architectures.
Table 1: Summary of Synthetic Applications
Reaction Type | Application | Reference |
---|---|---|
Suzuki Coupling | Synthesis of biaryl compounds | |
Nucleophilic Substitution | Formation of substituted benzonitriles |
Materials Science
Polymer Chemistry
this compound is also utilized in polymer chemistry as a building block for synthesizing functional polymers. Its bromine substituents enable further functionalization, which can enhance the properties of polymers used in coatings, adhesives, and electronic materials.
Environmental Science
Pesticide Development
Research into halogenated compounds like this compound has led to the exploration of their use as pesticides. The compound's structural features may contribute to its efficacy against certain pests while minimizing environmental impact compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzonitrile depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
The position and number of bromine atoms critically influence the reactivity and applications of dibromobenzonitrile isomers:
- 3,5-Dibromobenzonitrile exhibits stronger π-π interactions due to symmetric bromine placement, favoring solid-state applications .
Thermal Stability
Thermal decomposition temperatures (Td) and glass transition temperatures (Tg) vary with bromine substitution:
*Inferred from related benzene-cored luminogens in .
Reactivity in Cross-Coupling Reactions
The bromine positions dictate regioselectivity in catalytic reactions:
- This compound allows sequential Suzuki couplings at the 2- and 4-positions, enabling asymmetric biaryl synthesis. For example, it reacts with tetraphenylethene (TPE) or triphenylamine (TPA) to form emissive materials for OLEDs .
- 2,6-Dibromobenzonitrile favors symmetric coupling products, useful in creating rigid, planar structures for optoelectronic devices .
- 3,5-Dibromobenzonitrile shows slower reaction kinetics due to steric hindrance between bromine and nitrile groups .
Biological Activity
2,4-Dibromobenzonitrile (DBBN) is a halogenated aromatic compound with the molecular formula CHBrN. It belongs to the class of benzonitriles and has garnered attention for its potential biological activities, including applications in agriculture and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 232.91 g/mol
- Melting Point : 81-83 °C
- Solubility : Sparingly soluble in water but soluble in organic solvents.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. While specific mechanisms are not fully elucidated, its reactivity is influenced by the presence of bromine atoms and the nitrile group. Similar compounds have demonstrated the ability to inhibit key enzymes or disrupt cellular processes.
Antimicrobial Activity
Research indicates that halogenated benzonitriles exhibit antimicrobial properties. For instance, derivatives of dibromobenzonitrile have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain analogs showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential role as antibacterial agents .
Herbicidal Properties
This compound has been evaluated for its herbicidal effects on graminaceous crops. In a controlled study, it was applied as a post-emergence spray on barley plants, resulting in notable dwarfing effects and reduced height growth . The following table summarizes the height reduction observed in treated plants:
Compound | Rate (kg/ha) | Height Reduction (cm) | Percentage Reduction (%) |
---|---|---|---|
Control | - | 30.9 | - |
This compound | 0.56 | 28.8 | 6.8 |
1.12 | 26.8 | 13.2 | |
1.68 | 24.4 | 20.1 |
This data indicates that increasing concentrations of DBBN correlate with greater height reduction in barley .
Case Study: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various halogenated compounds, including DBBN derivatives. The results indicated that certain dibrominated compounds exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, reinforcing the potential use of DBBN in antibiotic formulations .
Case Study: Herbicidal Effects
In another investigation focused on agricultural applications, DBBN was tested alongside other herbicides for its effectiveness against weed species in cereal crops. The study found that DBBN significantly reduced weed biomass when applied at specific growth stages, showcasing its utility as a selective herbicide .
Research Findings
Recent research has explored the synthesis and biological evaluation of various dibromobenzonitrile derivatives to enhance their efficacy and reduce toxicity. One study highlighted the synthesis of new analogs that demonstrated improved antibacterial activity compared to DBBN itself .
Additionally, studies have suggested that structural modifications could lead to compounds with better selectivity and lower environmental impact while maintaining effective biological activity .
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis routes for 2,4-Dibromobenzonitrile, and how can purity be ensured?
- Methodological Answer : A common approach involves halogenation of benzonitrile derivatives. For example, bromination of 4-chlorobenzonitrile using in the presence of a Lewis acid catalyst (e.g., FeCl) under controlled temperatures (60–80°C) achieves regioselective substitution . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Crystallization from ethanol/water mixtures (1:3 v/v) improves purity to >98% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions. For 2,4-dibromo derivatives, aromatic protons exhibit splitting patterns consistent with para/meta substitution (e.g., doublet of doublets in -NMR) .
- IR : Strong absorption bands at ~2230 cm (C≡N stretch) and 600–800 cm (C-Br stretches) confirm functional groups .
- XRD : Single-crystal X-ray diffraction resolves bond angles and crystallographic packing, critical for confirming regiochemistry .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles). Avoid skin contact due to potential irritancy. Store in airtight containers away from reducing agents to prevent decomposition. Waste disposal must follow halogenated organic compound guidelines, using neutralization with sodium bicarbonate prior to incineration .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level calculates electrophilicity indices and frontier molecular orbitals. For example, the LUMO energy of this compound (-1.8 eV) suggests susceptibility to nucleophilic attack at the nitrile group, while bromine atoms act as leaving groups in Suzuki-Miyaura couplings . Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach to optimize reaction pathways .
Q. How should researchers resolve contradictory crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from polymorphism or dynamic effects (e.g., rotational barriers in solution). Strategies include:
- Temperature-dependent NMR : To detect conformational changes in solution (e.g., variable-temperature -NMR from -50°C to 25°C) .
- Powder XRD vs. Single-crystal XRD : Compare bulk vs. single-crystal data to identify polymorphic phases .
- DFT-assisted refinement : Use computational geometry optimization to reconcile discrepancies between experimental bond lengths and theoretical models .
Q. What mechanistic insights explain the degradation pathways of this compound under advanced oxidation processes (AOPs)?
- Methodological Answer : Hydroxyl radical ()-mediated degradation proceeds via two pathways:
- Adduct formation : attacks the nitrile group, forming a hydroxylamine intermediate, followed by Br elimination to yield 2,4-dihydroxybenzonitrile.
- Ring-opening : Radical addition at the aromatic ring leads to dihydroxylation and subsequent ring cleavage, producing brominated aliphatic fragments .
LC-MS/MS (Q-TOF) and isotopic labeling (-HO) validate intermediates .
Q. Methodological Notes
- Synthesis Reproducibility : Ensure reaction scalability by maintaining anhydrous conditions and rigorous temperature control (±2°C) .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments .
- Contradictory Data : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and replicate experiments under varying conditions .
Properties
IUPAC Name |
2,4-dibromobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQRQLRZDQTHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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